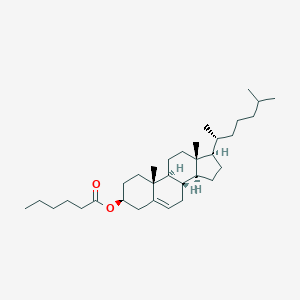
胆固醇-5-烯-3β-基己酸酯
描述
Cholest-5-en-3beta-yl hexanoate belongs to a class of chemical compounds known as sterol esters, derived from cholest-5-en-3beta-ol, commonly known as cholesterol. Sterol esters like cholest-5-en-3beta-yl hexanoate are important in the study of lipid structures and functions, as well as in the development of liquid crystals and other materials.
Synthesis Analysis
The synthesis of cholest-5-ene-3beta-carboxylates, including compounds similar to cholest-5-en-3beta-yl hexanoate, involves esterification reactions and detailed organic synthesis routes. These syntheses provide insights into the chemical behavior and reactivity of sterol esters, impacting their physical properties and potential applications (Harwood, Toyne, Goodby, Parsley, & Gray, 2000).
Molecular Structure Analysis
The molecular structure of sterol esters like cholest-5-en-3beta-yl hexanoate is characterized by the presence of a sterol nucleus attached to a fatty acid chain via an ester linkage. The structural analysis reveals how the ester linkage influences the overall molecular conformation and properties of the compound. This can be inferred from studies on similar sterol compounds (Conner, Parish, Schroepfer, & Quiocho, 1977).
科学研究应用
1. 脂质和体重调节
多氟烷基化学物质 (PFC) 在结构上与胆固醇-5-烯-3β-基己酸酯相似,已对其对脂质和体重调节的潜在影响进行了研究。纳尔逊、哈奇和韦伯斯特 (2009) 在一个大型数据集中探索了 PFC 血清浓度与脂质和体重结果之间的关系。他们发现某些 PFC 与总胆固醇和非高密度胆固醇之间存在正相关,突出了研究此类化学物质对脂质代谢和体重调节的影响的相关性 (纳尔逊、哈奇和韦伯斯特,2009)。
2. 脂质过氧化和氧化应激
胆固醇氢过氧化物,包括与胆固醇-5-烯-3β-基己酸酯在结构上相似的化合物,已在人红细胞膜中被发现,尤其是在某些疾病(如酒精中毒)的患者中。红细胞膜中存在这些氢过氧化物,例如 5α-氢过氧胆固醇-6-烯-3β-醇,表明脂质过氧化增强,这可能导致组织损伤和其他病理状况 (足立等人,1999)。
3. 神经系统疾病中的胆固醇代谢
阿卜杜勒-哈利克等人。(2016) 研究了肌萎缩侧索硬化症 (ALS) 背景下的胆固醇代谢。他们发现胆固醇及其代谢物可以作为神经变性的生物标志物。具体来说,他们在 ALS 患者的脑脊液中发现了胆固醇代谢物的水平改变,包括 3β,7α-二羟基胆固醇-5-烯-26-酸及其前体。这些发现强调了胆固醇代谢及其相关化合物(如胆固醇-5-烯-3β-基己酸酯)在理解和潜在管理神经系统疾病中的重要性 (阿卜杜勒-哈利克等人,2016)。
4. 胆汁酸合成和胎儿发育
鲍姆加特纳等人。(1977) 强调了人羊水中存在 3β-羟基-5-胆烯酸,表明胆汁酸合成的独特胎儿途径。这一发现表明胆固醇及其衍生物在胎儿发育中的重要性,以及胆固醇-5-烯-3β-基己酸酯等化合物在理解发育生物学中的潜在作用 (鲍姆加特纳、德莱兹和卡拉加尼斯,1977)。
作用机制
Cholesterol Hexanoate, also known as Cholesteryl Caproate, Cholesteryl Hexanoate, or Cholest-5-en-3beta-yl Hexanoate, is an organic compound belonging to the class of esters . It has several applications in the pharmaceutical industry, particularly as a bioactive compound with potential research potential for improving a range of medical conditions .
Target of Action
It’s known that cholesterol and its derivatives play a crucial role in various biological processes, including membrane structure, precursor for the synthesis of the steroid hormones, the bile acids, and vitamin d .
Mode of Action
It is formed from the reaction between cholesterol and caproic acid . The reactions share a common stereospecific (pro-R or pro-S) mode of action where hydrogen abstraction is followed by a stereospecific addition of oxygen that is followed by a reduction to the corresponding hydroperoxyeicosatetraenoic acid (HPETE) .
Biochemical Pathways
Cholesterol Hexanoate likely impacts the cholesterol metabolism pathway. The cellular cholesterol level reflects the dynamic balance between biosynthesis, uptake, export, and esterification . Cholesterol homeostasis in humans is regulated by well-balanced mechanisms of intestinal uptake, endogenous synthesis, transport in lipoprotein particles, and biliary excretion .
Pharmacokinetics
The pharmacokinetics of similar compounds, such as roxadustat, are well characterized . The apparent volume of distribution, apparent clearance, renal clearance, elimination half-life, plasma binding, and the fraction eliminated by hemodialysis are all factors that could potentially impact the bioavailability of Cholesterol Hexanoate.
Result of Action
It’s known that cholesterol and its derivatives have several applications in the pharmaceutical industry, particularly as bioactive compounds with potential research potential for improving a range of medical conditions, such as high cholesterol and inflammation-related diseases .
Action Environment
The action environment of Cholesterol Hexanoate is likely to be influenced by various factors. For instance, it has been shown to have the ability to form films with high stability and good optical properties . This suggests that its action, efficacy, and stability could be influenced by environmental factors such as temperature, pH, and the presence of other compounds.
安全和危害
属性
IUPAC Name |
[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] hexanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H56O2/c1-7-8-9-13-31(34)35-26-18-20-32(5)25(22-26)14-15-27-29-17-16-28(24(4)12-10-11-23(2)3)33(29,6)21-19-30(27)32/h14,23-24,26-30H,7-13,15-22H2,1-6H3/t24-,26+,27+,28-,29+,30+,32+,33-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPBODWXATDKICU-FLFWOSPYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)CC[C@@H]4[C@H](C)CCCC(C)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H56O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1062-96-0 | |
| Record name | Cholesteryl caproate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1062-96-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cholest-5-en-3-ol (3beta)-, hexanoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001062960 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cholest-5-en-3-ol (3.beta.)-, hexanoate | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Cholest-5-en-3β-yl hexanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.636 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q & A
Q1: What is the crystal structure of Cholesteryl hexanoate and how does it relate to its packing?
A1: Cholesteryl hexanoate crystallizes in the monoclinic space group P21. [, , ] The molecules arrange themselves in monolayers, with their long axes antiparallel and tilted. [] Within these monolayers, the cholesteryl groups pack closely together. [, ] This type of packing, often referred to as Monolayer Type II, is similar to that observed in other cholesterol derivatives like cholesteryl octanoate and cholesteryl oleate. [, , ]
Q2: How does the length of the alkyl chain in cholesterol esters affect their phase transitions?
A2: The length of the alkyl chain in cholesterol esters plays a significant role in determining their phase behavior. Studies on binary mixtures of cholesteryl esters with varying alkyl chain lengths, such as cholesteryl palmitate (C16), cholesteryl myristate (C14), cholesteryl nonanoate (C9), and cholesteryl caproate (C6), have demonstrated the influence of chain length on phase transition temperatures and the nature of the transitions. [, , ] For example, decreasing the mean molecular length by altering the composition of these mixtures can shift the smectic A - cholesteric phase transition towards a second-order transition. [, ]
Q3: Can high pressure induce new liquid crystalline phases in Cholesteryl hexanoate?
A3: While some studies suggested the possibility of a pressure-induced smectic phase in Cholesteryl pentanoate (a closely related compound), investigations on Cholesteryl hexanoate under high pressure (up to 2600 bars) did not reveal such a phase. [] Instead, the cholesteric phase range expanded with increasing pressure and temperature. []
Q4: Can Cholesteryl hexanoate be used to modify the properties of polymers?
A4: Yes, Cholesteryl hexanoate has been successfully used as a side chain in the synthesis of chitosan derivatives. [] Incorporating Cholesteryl hexanoate enhances the solubility of chitosan and imparts liquid crystalline properties to the resulting polymers. [] These modified chitosan derivatives show promise as potential drug delivery vehicles. []
Q5: How do the crystal structures of Cholesteryl hexanoate and Cholesteryl pentyl carbonate compare?
A5: Both Cholesteryl hexanoate and Cholesteryl pentyl carbonate crystallize in the monoclinic space group P21 and exhibit the Monolayer Type II packing arrangement, with antiparallel molecules forming monolayers. [, ] The cholesteryl groups are closely packed within these layers, and the alkyl chains are oriented towards the interlayer space. [, ] This structural similarity contributes to the comparable physical properties and phase behavior observed for these compounds.
Q6: What techniques are used to study the phase transitions in Cholesteryl hexanoate and its derivatives?
A6: Several techniques are employed to study the phase transitions in these compounds. Differential scanning calorimetry (DSC) is commonly used to measure the latent heat associated with phase transitions, providing information about the thermodynamics of the transitions. [, ] Small-angle X-ray diffraction is another valuable tool, revealing information about the molecular ordering and domain sizes within different phases. [] Additionally, viscosity measurements can be used to identify changes in the flow behavior of the liquid crystals, which can signal the occurrence of phase transitions. [] The thermo dielectric effect, specifically the production of thermoelectrets during phase transitions, is also employed to precisely determine phase transition temperatures. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




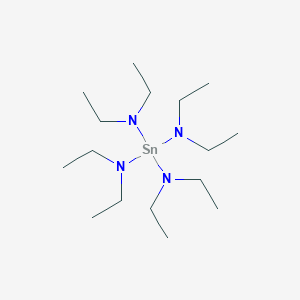
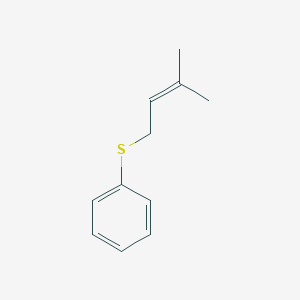
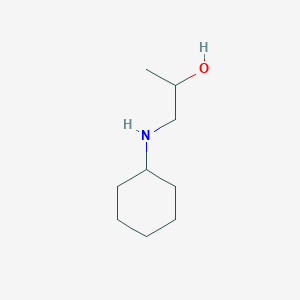

![Spiro[3.3]heptane](/img/structure/B86710.png)

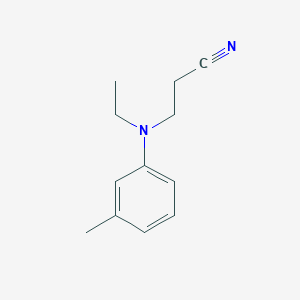


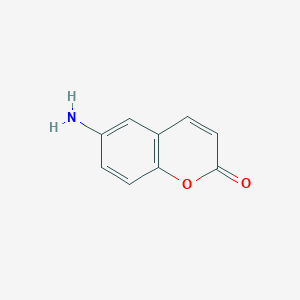

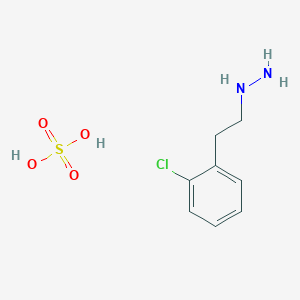
![Dibenzo[c,f]cinnoline](/img/structure/B86725.png)